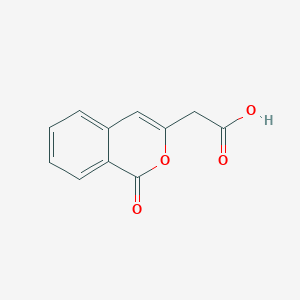

2-(1-oxo-1H-isochromen-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-oxoisochromen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(14)15-8/h1-5H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAXQKBVDWOLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Isocoumarin Derivatives

Isolation Strategies for Naturally Occurring Isocoumarins from Diverse Biological Sources

The isolation of isocoumarins involves extraction from the source organism, followed by chromatographic purification. Fungal materials are commonly extracted using solvents like ethyl acetate (B1210297) (EtOAc), acetone, or dichloromethane (B109758) (CH2Cl2). mdpi.com The resulting crude extracts are then subjected to various chromatographic techniques, including vacuum liquid chromatography (VLC), column chromatography (CC) over silica (B1680970) gel or Sephadex LH-20, and reversed-phase chromatography (RP-18), to separate the individual compounds. mdpi.com

Fungi are prolific producers of isocoumarin (B1212949) derivatives, with the genera Aspergillus and Penicillium being particularly rich sources. mdpi.comrsc.org Endophytic fungi, which live within plant tissues, and marine-derived fungi have proven to be especially fruitful for the discovery of novel isocoumarins. mdpi.commdpi.com For instance, the endophytic fungus Penicillium commune QQF-3, isolated from the mangrove plant Kandelia candel, yielded ten new isocoumarins named peniisocoumarins A–J. acs.org Similarly, a mangrove sediment-derived fungus, Penicillium sp. SCSIO 41429, was the source of a new isocoumarin, (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-7-carboxamidelisocoumarin. mdpi.com

The genus Fusarium is also a notable producer of isocoumarins and their dihydro-derivatives. nih.govresearchgate.net Fusarium mangiferae, a plant pathogen, produces a series of dihydroisocoumarins known as fusamarins. nih.govresearchgate.net Studies have shown that culture conditions, such as the nitrogen source, can influence which metabolites are produced, sometimes redirecting pigment biosynthesis pathways to create isocoumarins like citreoisocoumarin. nih.gov

While fungi are a major source, isocoumarins are also found in the plant kingdom. nih.gov Their biosynthesis in plants is part of the larger phenylpropanoid pathway, which is responsible for a wide variety of secondary metabolites. nih.govfrontiersin.org The isolation of these compounds from plant material follows standard phytochemical procedures involving extraction and chromatography. researchgate.net For example, the isocoumarin 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one was isolated from the plant Tessmannia densiflora. nii.ac.jp Plant-derived isocoumarins are often involved in defense mechanisms against pathogens and environmental stress. nih.govfrontiersin.org

Polyketide Biosynthesis of Isocoumarins via Acetate/Malonate Pathway

The structural backbone of fungal isocoumarins is assembled through the polyketide pathway, which uses acetyl-CoA as a starter unit and malonyl-CoA as extender units. mdpi.comnih.gov This process is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govresearchgate.net The initial polyketide chain undergoes a series of cyclization and modification reactions to form the final isocoumarin scaffold. mdpi.com

Fungal polyketides are typically synthesized by Type I PKSs, which are large, modular proteins containing multiple catalytic domains. nih.govnih.gov The core domains required for polyketide chain assembly include a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP). nih.govnih.gov The AT domain selects the appropriate building blocks (acetyl-CoA and malonyl-CoA) and loads them onto the ACP. The KS domain then catalyzes the Claisen condensation reaction, extending the polyketide chain. nih.govyoutube.com

The final structure of the polyketide is determined by the specific set of domains within the PKS module. nih.gov For example, highly reducing PKSs (HR-PKS) contain additional domains like a Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) that modify the β-keto group at each extension step. researchgate.net Non-reducing PKSs (NR-PKS) lack these domains and produce aromatic polyketides. rsc.orgresearchgate.net The biosynthesis of many aromatic isocoumarins involves a specific type of NR-PKS that includes a Claisen-type cyclase (CLC) domain, which is crucial for the correct folding and cyclization of the polyketide chain. nih.govrsc.org

Once the polyketide chain is synthesized by the PKS, it is released and often undergoes further modifications by "tailoring" enzymes. nih.gov These enzymes are typically encoded by genes located within the same biosynthetic gene cluster (BGC) as the PKS. nih.govresearchgate.net These modifications can include oxidations, reductions, methylations, and hydroxylations, which create the vast structural diversity seen in natural isocoumarins. mdpi.comnih.gov

For example, the biosynthesis of fusamarins in Fusarium mangiferae involves the FmPKS8 gene cluster. nih.govresearchgate.net After the PKS (FmFMN1) assembles the polyketide backbone, other enzymes in the cluster, such as a trans-acting enoyl reductase (FmFmn2), are required for the correct reduction steps to yield the final dihydroisocoumarin products. nih.gov Similarly, studies on citreoisocoumarin production in Fusarium have shown that the PKS12 enzyme, which contains a CLC domain, produces a naphthopyrone intermediate, but the absence of this domain redirects the pathway to form citreoisocoumarin instead. nih.govrsc.org This highlights the critical role of both the PKS and subsequent tailoring enzymes in determining the final metabolic output. nih.gov

Modern molecular biology provides powerful tools for studying and engineering isocoumarin biosynthesis. The identification of biosynthetic gene clusters (BGCs) through genome sequencing is often the first step. rsc.orgresearchgate.net Once a putative BGC is identified, its function can be confirmed using genetic engineering techniques.

Reverse genetics, particularly gene knockout experiments, is used to unequivocally link a gene cluster to the production of a specific metabolite. nih.govresearchgate.net For instance, deleting the FmPKS8 gene in F. mangiferae abolished the production of fusamarins, confirming the role of this PKS in the pathway. nih.gov

Heterologous expression is another key strategy. This involves transferring a BGC from its native producer (which may be difficult to cultivate or genetically manipulate) into a well-characterized host organism like Aspergillus nidulans. rsc.orgrsc.org This approach not only helps to identify the products of silent or cryptic BGCs but also allows for the engineered production of novel compounds. rsc.orgrsc.org For example, expressing a non-reducing PKS gene from Penicillium crustosum in A. nidulans resulted in the production of three isocoumarins, two of which were further modified by the host's native enzymes. rsc.org These genetic approaches are crucial for understanding the complex enzymatic machinery of isocoumarin biosynthesis and for harnessing its potential to create new molecules. nih.govyoutube.com

Chemodiversity and Structural Variations in Naturally Derived Isocoumarins

Isocoumarins are a class of polyketides, biosynthesized primarily through the polyketide synthase (PKS) pathway. rsc.orgnih.gov Their basic scaffold, 1H-2-benzopyran-1-one, allows for extensive substitution patterns, leading to a vast number of derivatives. researchgate.netresearchgate.net To date, nearly one thousand naturally occurring isocoumarins have been identified. researchgate.net The structural diversity arises from various modifications to the core isocoumarin ring, including hydroxylation, methylation, alkylation, and the attachment of different functional groups. researchgate.netnih.gov

The isocoumarin skeleton has six chemically active positions (C-3 to C-8) that contribute to the formation of a multitude of derivatives. researchgate.net Substituents can include alkyl, halogen, heterocyclic, or aryl groups. nih.gov Oxygenation is a common feature and can occur at any of the six available positions, manifesting as phenolic, ethereal, or glycosidic functionalities. nih.gov A frequent substitution pattern is characterized by an oxygenated aromatic ring and a functional group at the C-3 position. researchgate.net Saturation of the C-3/C-4 double bond results in the formation of 3,4-dihydroisocoumarins (DHICs), which further expands the structural variety of this compound class. nih.gov

Fungi, particularly from the Aspergillus and Penicillium genera, are prolific producers of structurally diverse isocoumarins. nih.gov Endophytic fungi, which reside within plant tissues, have proven to be a particularly rich source of novel isocoumarin derivatives. nih.gov A review covering the period from 2000 to July 2019 listed 307 naturally occurring isocoumarin derivatives from endophytic fungi alone. nih.gov

The chemodiversity of these compounds is not random; specific structural motifs are often associated with particular fungal taxa. This suggests a co-evolution of biosynthetic pathways leading to this chemical diversity. The following tables provide a snapshot of the structural variations found in naturally derived isocoumarins, highlighting the compound, its source, and key structural features.

Table 1: Selected Isocoumarin Derivatives from Fungal Sources

| Compound Name | Fungal Source | Natural Habitat of Source | Key Structural Features | Reference |

| Acremonone E | Paraphaeosphaeria sporulosa | Plant-derived (from Actinidia chinensis) | Isocoumarin derivative | rsc.orgnih.gov |

| Acremonone F | Paraphaeosphaeria sporulosa | Plant-derived (from Actinidia chinensis) | Isocoumarin derivative | rsc.orgnih.gov |

| Citreoisocoumarin | Penicillium sp. (TA07-1) | Marine-derived (from gorgonian Dichotella gemmacea) | Isocoumarin with hydroxyl and carboxyl groups | rsc.orgnih.gov |

| Citreoisocoumarinol | Penicillium sp. (TA07-1) | Marine-derived (from gorgonian Dichotella gemmacea) | Reduced form of citreoisocoumarin | rsc.orgnih.gov |

| Desmethyldiaportinol | Penicillium sp. (TA07-1) | Marine-derived (from gorgonian Dichotella gemmacea) | Demethylated isocoumarin | rsc.orgnih.gov |

| Diaportinol | Penicillium sp. (TA07-1) | Marine-derived (from gorgonian Dichotella gemmacea) | Isocoumarin derivative | rsc.orgnih.gov |

| Dichlorodiaporthin | Gibellina tritici | Plant pathogen | Dichlorinated isocoumarin | researchgate.net |

| (R)-(-)-5-hydroxymellein | Lasiodiplodia venezuelensis | Endophyte | 3,4-dihydroisocoumarin (mellein subgroup) | nih.gov |

| Paraphaeone E | Paraphaeosphaeria sporulosa | Plant-derived (from Actinidia chinensis) | Undescribed isocoumarin | rsc.orgnih.gov |

| Paraphaeone F | Paraphaeosphaeria sporulosa | Plant-derived (from Actinidia chinensis) | Undescribed isocoumarin | rsc.orgnih.gov |

| Pestalactone C | Pestalotiopsis sp. | Endophytic fungus | Potent antifungal activity | researchgate.net |

| Phomasatin | Phoma sp. YN02-P-3 | Plant-derived (from Sumbaviopsis J. J. Smith) | Isocoumarin derivative | rsc.orgnih.gov |

Table 2: Structural Diversity in Isocoumarin Derivatives

| Structural Class | General Features | Example Compound(s) | Source Type | Reference |

| Simple Isocoumarins | Basic isocoumarin core with simple substitutions like hydroxyl or methoxy (B1213986) groups. | Citreoisocoumarin | Fungi | rsc.orgnih.gov |

| Dihydroisocoumarins (DHICs) | Saturated C3-C4 bond in the lactone ring. | (R)-(-)-5-hydroxymellein | Fungi | nih.gov |

| Halogenated Isocoumarins | Contains one or more halogen atoms (e.g., chlorine). | Dichlorodiaporthin | Fungi | researchgate.net |

| Prenylated Isocoumarins | Contains one or more prenyl groups attached to the isocoumarin scaffold. | Versicolols A and B | Fungi | dntb.gov.ua |

| Isocoumarin Dimers | Two isocoumarin units linked together. | Not specified in provided text | Not specified | |

| Glycosylated Isocoumarins | An isocoumarin molecule attached to a sugar moiety. | Not specified in provided text | Not specified |

This structural richness is a testament to the complex enzymatic machinery within these organisms, capable of tailoring the basic polyketide chain into a myriad of final products. The discovery of new and structurally unique isocoumarins continues to grow, particularly with the exploration of untapped ecological niches like marine and endophytic fungi. rsc.orgnih.govnih.gov This impressive chemodiversity underscores the potential of isocoumarins as a source for novel chemical scaffolds. researchgate.netresearchgate.net

Synthetic Methodologies for 2 1 Oxo 1h Isochromen 3 Yl Acetic Acid and Its Derivatives

Classical Approaches in Isocoumarin (B1212949) Core Synthesis

Traditional methods for assembling the isocoumarin scaffold have been widely applied over decades and typically rely on condensation and cyclization reactions of readily available starting materials. nih.govbeilstein-journals.org These foundational strategies include the intramolecular cyclization of 2-alkenyl benzoic acids or o-alkynylbenzoates and the oxidation of isochromans. nih.govbeilstein-journals.orgresearchgate.net

Condensation reactions are a cornerstone of classical isocoumarin synthesis. A prominent example involves the reaction of homophthalic acids with various acid chlorides. nih.gov This approach allows for the introduction of diverse substituents at the 3-position of the isocoumarin ring. For instance, a two-step process can be utilized where 3-substituted isocoumarins are first generated from homophthalic acid and different acid chlorides; these isocoumarins can then be further reacted, for example, in a condensation with diamines to form bis-isoquinolinones. nih.gov Another classical condensation strategy involves the Passerini three-component reaction followed by an aldol condensation, using components like 2-formylbenzoic acid, isocyanides, and arylglyoxals to build the isocoumarin framework. acs.org This method is valued for its ability to construct the bicyclic system with various substitution patterns in a one-pot manner. acs.org

Intramolecular cyclization is a key strategy for constructing the benzopyranone (isocoumarin) core. nih.gov This approach involves designing a linear precursor that can fold and react to form the desired ring system. uni-kiel.de A common classical method is the intramolecular cyclization of 2-alkenyl benzoic acids or o-alkynylbenzoates. nih.govbeilstein-journals.orgresearchgate.net These reactions typically proceed under acidic conditions, where the carboxylic acid group adds to the unsaturated bond to form the lactone ring. The success of these cyclizations often depends on the ability of the linear precursor to adopt a conformation that brings the reactive ends into close proximity. uni-kiel.de The cyclization of homophthalic acid derivatives and 2-carboxybenzyl ketones also represents a traditional route to the isocoumarin skeleton. researchgate.net These methods, while effective, sometimes require harsh conditions or have limitations in substrate scope compared to more modern techniques. nih.gov

Transition-Metal Catalyzed Routes to Isocoumarin Scaffolds

In recent decades, transition-metal catalysis has emerged as a powerful and versatile tool for the synthesis of isocoumarins, offering advantages in efficiency, functional group tolerance, and atom economy. researchgate.netresearchgate.net A variety of metals, including palladium, copper, ruthenium, and rhodium, have been successfully employed to catalyze the construction of the isocoumarin scaffold through diverse reaction pathways like C-H activation, annulation, and carbonylation. nih.govresearchgate.netacs.org

Palladium catalysis is a mainstay in modern isocoumarin synthesis. researchgate.net Palladium-catalyzed annulation of internal alkynes with halogen-substituted esters provides a convenient and regioselective route to 3,4-disubstituted isocoumarins. acs.org This methodology is particularly useful for synthesizing isocoumarins with aryl, silyl, or other sterically hindered groups. acs.org Another powerful strategy involves the enantioselective palladium-catalyzed annulation of alkyne-tethered malononitriles. acs.org This cascade reaction constructs two rings and an all-carbon quaternary stereocenter simultaneously through a process of oxypalladation and subsequent desymmetrizing addition onto a cyano group. acs.org

Carbonylation reactions catalyzed by palladium also provide an efficient entry to the isocoumarin core. The exposure of γ-(o-haloaryl)-substituted ketones to palladium-catalyzed carbonylation conditions, even under a balloon pressure of carbon monoxide, leads to the formation of isocoumarins in high yields. nih.gov This method is applicable to both cyclic and acyclic ketone substrates. nih.gov Additionally, a one-pot synthesis combining a palladium-catalyzed α-arylation of ketones with 2-halobenzoates, followed by intramolecular cyclization, grants access to a wide range of decorated isocoumarins with high functional group tolerance. researchgate.netorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Isocoumarin Syntheses

| Starting Materials | Catalyst/Reagents | Reaction Type | Key Features |

|---|---|---|---|

| Halogen-substituted esters & internal alkynes | Palladium complex | Annulation | Regioselective, good for hindered groups. acs.org |

| γ-(o-haloaryl)-substituted ketones | Palladium catalyst, CO | Carbonylation | High yielding, works with balloon pressure of CO. nih.gov |

| 2-halobenzoates & ketones | Palladium catalyst | α-arylation/Cyclization | One-pot synthesis, high functional group tolerance. researchgate.netorganic-chemistry.org |

Copper catalysts, being more economical than many precious metals, have become attractive for isocoumarin synthesis. mdpi.comorganic-chemistry.org A facile method involves the copper-catalyzed tandem C-C/C-O coupling of 2-iodo-N-phenyl benzamides with acyclic 1,3-diketones. acs.orgnih.govacs.org This strategy allows for the rapid synthesis of structurally diverse isocoumarin derivatives in good to excellent yields. acs.org Another efficient domino reaction utilizes copper(I) to catalyze the reaction of o-halobenzoic acids and 1,3-diketones. organic-chemistry.org

Copper salts can also promote the intramolecular dehydrogenative cyclization of 2-(3-oxobutyl) benzoic acids. mdpi.com This transformation couples C(sp³)–H and O–H bonds in the presence of air, offering a simple and environmentally friendly route to isocoumarins and their dihydro-analogs. mdpi.com Furthermore, the addition of o-halobenzoic acids to active internal alkynes proceeds efficiently in the presence of a CuCl₂ catalyst to yield 3,4-disubstituted isocoumarin derivatives. organic-chemistry.orgnih.gov This method shows good functional group tolerance and avoids the need for more expensive catalysts. organic-chemistry.org

Table 2: Examples of Copper-Mediated Isocoumarin Syntheses

| Starting Materials | Catalyst/Reagents | Reaction Type | Key Features |

|---|---|---|---|

| 2-(3-oxobutyl) benzoic acids | Copper salt, Air | Intramolecular Dehydrogenative Cyclization | Divergent synthesis for isocoumarins/dihydroisocoumarins. mdpi.com |

| 2-iodo-N-phenyl benzamides & 1,3-diketones | Copper(I) iodide, Cs₂CO₃ | Tandem C-C/C-O Coupling | Rapid synthesis, broad substrate scope. acs.orgnih.govacs.org |

| o-halobenzoic acids & active internal alkynes | CuCl₂ | Addition/Cyclization | Economical, simple, and efficient route. organic-chemistry.orgnih.gov |

Besides palladium and copper, other transition metals like ruthenium and rhodium have proven effective in synthesizing isocoumarins. Ruthenium, which is less expensive than other precious metals, can catalyze a variety of synthetic transformations. researchgate.netalfachemic.comtaylorandfrancis.com An inexpensive cationic ruthenium(II) catalyst enables the synthesis of isocoumarins through the oxidative annulation of benzoic acids and alkynes. nih.gov This process involves C-H/O-H bond functionalization and proceeds via a rate-limiting C-H bond ruthenation. nih.gov

Rhodium catalysts have also been employed in novel C-H activation cascades. nih.govbeilstein-journals.org An efficient Rh(III)-catalyzed C-H activation/annulation reaction between enaminones and iodonium (B1229267) ylides has been developed for the rapid construction of isocoumarins in good yields. researchgate.net This reaction proceeds through a cascade of C-H activation, Rh-carbenoid migratory insertion, and subsequent acid-promoted intramolecular annulation. nih.govresearchgate.net Pioneering work has also demonstrated that Ir-catalyzed oxidative coupling of benzoic acids with certain alkynes can produce trifluoromethylated isocoumarins. researchgate.net

Table 3: Syntheses using Ruthenium and Other Metal Catalysts

| Starting Materials | Catalyst System | Reaction Type | Key Features |

|---|---|---|---|

| Benzoic acids & alkynes | Cationic Ruthenium(II) | Oxidative Annulation | C-H/O-H bond functionalization. nih.gov |

| Enaminones & iodonium ylides | Rh(III) complex | C-H Activation/Annulation Cascade | Rapid construction, good yields. nih.govresearchgate.net |

Advanced and Stereoselective Synthetic Techniques for Isocoumarin Derivatives

The synthesis of isocoumarin derivatives, particularly those with specific stereochemistry, is a field of significant interest due to their diverse biological activities. gelisim.edu.trresearchgate.net Advanced synthetic methodologies have been developed to control the stereochemistry at chiral centers and to introduce various functionalities with high regioselectivity. Chiral isocoumarin derivatives that possess an asymmetric carbon in the side chain at the C-3 position can be obtained through the use of chiral catalysts. These catalysts are typically formed by coordinating a transition metal with a chiral ligand, such as (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA) or (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). google.com

Strategies for Introducing the Acetic Acid Moiety at C-3 of the Isochromene Ring

A key synthetic challenge in the preparation of 2-(1-oxo-1H-isochromen-3-yl)acetic acid is the introduction of the acetic acid side chain at the C-3 position of the isocoumarin core. One notable strategy involves the formation of an isocoumarin-ketene derivative as a key intermediate. google.com

This process can be initiated from a racemic isocoumarin-3-yl-acetic acid derivative where other functional groups on the isocoumarin ring, such as a hydroxyl group at the C-8 position, are protected. The protected acid is then converted into an acid halide, for instance, by using an acid halogenating agent. google.com The resulting acid halide can be treated with a base, such as triethylamine or pyridine, in an appropriate solvent like THF or toluene, to generate the isocoumarin-ketene derivative. This reactive ketene can then be subjected to further reactions to yield the desired acetic acid moiety or its ester precursor. For instance, obtaining an optically active final product can be achieved by reacting the ketene with an alcohol in the presence of a chiral catalyst, followed by hydrolysis of the resulting ester. google.com The hydrolysis step is often carried out with a lower carboxylic acid like acetic acid or an inorganic acid such as hydrochloric acid to prevent a decrease in optical purity. google.com

Regioselective Functionalization of the Isocoumarin Nucleus

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the isocoumarin scaffold, which is crucial for structure-activity relationship studies. Various transition-metal-catalyzed reactions have been developed to achieve high regioselectivity.

Rhodium(III)-catalyzed C-H activation and annulation is a powerful tool for this purpose. organic-chemistry.orgnih.gov For example, the synthesis of 3-substituted isocoumarins can be achieved through a regioselective redox-neutral cascade process involving the reaction of benzoic acids with α-diazo-β-keto phosphonates. organic-chemistry.org Similarly, iridium(III)-catalyzed oxidative cyclization of aromatic acids with propargyl alcohols yields substituted isocoumarins in a highly regioselective manner. acs.org

Another approach involves the hypervalent iodine-mediated electrophilic thio/selenocyanation of o-(1-alkynyl)benzoates. This metal-free method provides a regioselective route to C-4 thio/selenocyanated isocoumarins under mild conditions. nih.gov The electronic nature of the substituents on the starting materials can influence the reaction efficiency, with electron-donating groups on the benzoate ring generally leading to better yields than electron-withdrawing groups. nih.gov

The following table summarizes various regioselective functionalization methods for the isocoumarin nucleus.

| Reaction Type | Catalyst/Reagent | Position Functionalized | Starting Materials | Reference |

| C-H Activation/Annulation | Rh(III) complex | C-3 | Benzoic acids, α-diazo-β-keto phosphonates | organic-chemistry.org |

| Oxidative Cyclization | Ir(III) complex | C-3, C-4 | Aromatic acids, Propargyl alcohols | acs.org |

| Oxythiocyanation | PhICl₂/NH₄SCN | C-4 | o-(1-Alkynyl)benzoates | nih.gov |

| C-H Activation/Annulations | Ru(II) complex | Not specified | Benzoic acids, Propargyl carbonate | researchgate.net |

Synthetic Transformations Leading to Dihydroisocoumarin Analogues

3,4-Dihydroisocoumarins represent a significant subclass of isocoumarin derivatives, many of which exhibit a wide range of biological activities. nih.govacs.org The synthesis of these analogues can be achieved either through direct synthetic routes or by the chemical transformation of a pre-formed isocoumarin. The conversion of an isocoumarin, such as this compound, to its corresponding 3,4-dihydroisocoumarin analogue involves the selective reduction of the C3-C4 double bond within the pyranone ring.

This transformation is typically accomplished via catalytic hydrogenation. Standard hydrogenation conditions, such as using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, can effectively reduce the double bond while leaving the ester and aromatic ring intact. Other reducing agents may also be employed depending on the other functional groups present in the molecule. For example, hydrolysis of an isocoumarin to the corresponding keto acid, followed by reduction and spontaneous cyclodehydration, can also afford the 3,4-dihydroisocoumarin. acs.org The choice of method allows for the generation of a library of dihydroisocoumarin analogues for further investigation.

Derivatization Strategies for Enhancing Chemical Space and Modulating Reactivity

Derivatization of the this compound scaffold is a key strategy for exploring the chemical space and modulating its physicochemical properties and reactivity. nih.gov Modifications can be targeted at either the isocoumarin nucleus or the phenylacetic acid side chain. Such strategies aim to introduce new functional groups that can alter the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

Preparation of 3-Substituted Isocoumarin Derivatives

The substituent at the C-3 position of the isocoumarin ring plays a critical role in defining the molecule's properties. A variety of synthetic methods have been developed to introduce diverse substituents at this position.

Palladium-catalyzed reactions are widely used; for instance, a nucleophilic addition/oxidative annulation of bromoalkynes with benzoic acids provides an efficient route to 3-substituted isocoumarins. organic-chemistry.org Copper-catalyzed domino reactions, using o-halobenzoic acids and 1,3-diketones, also yield a variety of 3-substituted isocoumarins. organic-chemistry.org More recently, metal-free approaches have gained attention. A novel synthesis of 3-substituted isocoumarins has been developed through a sequential O-acylation/intramolecular Wittig reaction of (2-carboxybenzyl)-triphenylphosphonium bromide with various acid chlorides, demonstrating high functional group tolerance and excellent yields. mdpi.com

The table below outlines several methods for the synthesis of 3-substituted isocoumarins.

| Method | Catalyst/Reagent | Key Reactants | Substituents Introduced | Reference |

| Nucleophilic Addition/Oxidative Annulation | Palladium catalyst | Benzoic acids, Bromoalkynes | Various alkyl/aryl groups | organic-chemistry.org |

| Domino Reaction | Copper(I) catalyst | o-Halobenzoic acids, 1,3-Diketones | Various alkyl/acyl groups | organic-chemistry.org |

| Passerini–Aldol Sequence | None (Metal-free) | 2-Formylbenzoic acid, Isocyanides, Arylglyoxals | N-substituted carboxamide and aryl ketone moieties | nih.govacs.org |

| O-acylation/Wittig Reaction | None (Metal-free) | (2-Carboxybenzyl)-triphenylphosphonium bromide, Acid chlorides | Various aryl/alkyl groups | mdpi.com |

Chemical Modifications of the Phenylacetic Acid Side Chain of this compound

The phenylacetic acid side chain of this compound offers multiple sites for chemical modification, primarily at the carboxylic acid group and the adjacent methylene (B1212753) (α-carbon). wikipedia.orgnih.gov These modifications can be used to create esters, amides, and other derivatives with altered properties.

Reactions at the Carboxyl Group:

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. These esters can serve as prodrugs or modify the lipophilicity of the parent compound.

Amidation: Reaction with amines, often facilitated by peptide coupling reagents (e.g., DCC, EDC), yields amides. This introduces a hydrogen bond donor/acceptor group and allows for the attachment of various amine-containing fragments.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride. This intermediate can then be used to form a wide range of esters and amides under milder conditions.

Reactions at the α-Carbon: The methylene group adjacent to the carbonyl and the isocoumarin ring is activated and can potentially undergo reactions such as alkylation or halogenation after deprotonation with a suitable base, although care must be taken to avoid side reactions involving the lactone ring.

These derivatization strategies allow for the systematic modification of the lead compound, enabling the fine-tuning of its properties and the exploration of its structure-activity relationships. nih.gov

Introduction of Heterocyclic Moieties onto the Isocoumarin Core

The conjugation of a heterocyclic moiety to the isocoumarin scaffold is a significant synthetic strategy aimed at creating hybrid molecules with potentially enhanced or novel biological activities. The introduction of these moieties can be achieved through various synthetic routes, either by building the heterocycle onto a pre-existing isocoumarin core or by transforming the isocoumarin lactone ring itself into a new heterocyclic system. These methodologies allow for the creation of a diverse library of isocoumarin derivatives bearing rings such as triazoles, isoquinolones, and others.

One of the primary methods for incorporating nitrogen-based heterocycles is through the recyclization of the isocoumarin ring system. The lactone functionality in isocoumarins is susceptible to nucleophilic attack by various nitrogen nucleophiles, leading to a ring-opening and subsequent ring-closing cascade that results in the formation of nitrogen-containing heterocyclic structures. nih.gov For instance, the reaction of 3-substituted isocoumarins with nucleophiles like ammonia (B1221849), primary amines, or hydrazine (B178648) can yield isoquinolone and benzodiazepinone derivatives, respectively. nih.gov This transformation effectively replaces the oxygen atom in the pyrone ring with a nitrogen atom, fundamentally altering the core structure. While this has been extensively studied for 3-arylisocoumarins, the principle can be extended to derivatives of this compound, where the isocoumarin core could be similarly transformed.

Another powerful and versatile strategy for attaching a heterocyclic ring to the isocoumarin framework is through cycloaddition reactions. The copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and a terminal alkyne, often referred to as "click chemistry," has been successfully employed to synthesize novel 1,2,3-triazole derivatives of isocoumarins. nih.govbenthamdirect.com This approach involves the preparation of an isocoumarin derivative bearing either an azide or an alkyne functionality. This functionalized isocoumarin is then reacted with a corresponding alkyne or azide partner to form the 1,4-disubstituted triazole ring that links the isocoumarin core to another chemical entity.

The research findings for the synthesis of selected isocoumarin-triazole hybrids are summarized in the table below.

| Compound | Isocoumarin Precursor Position of Azide | Terminal Alkyne Reactant | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Isocoumarin-triazole derivative 1 | C-6 | Phenylacetylene | 25-53% | nih.govbenthamdirect.com |

| Isocoumarin-triazole derivative 2 | C-7 | Phenylacetylene | 25-53% | nih.govbenthamdirect.com |

| Isocoumarin-triazole derivative 3 | C-6 | 1-Ethynyl-4-fluorobenzene | 25-53% | nih.govbenthamdirect.com |

| Isocoumarin-triazole derivative 4 | C-7 | 1-Ethynyl-4-fluorobenzene | 25-53% | nih.govbenthamdirect.com |

| Isocoumarin-triazole derivative 5 | C-6 | Propargyl alcohol | 25-53% | nih.govbenthamdirect.com |

| Isocoumarin-triazole derivative 6 | C-7 | Propargyl alcohol | 25-53% | nih.govbenthamdirect.com |

Other synthetic approaches, largely adapted from the more extensively studied coumarin (B35378) chemistry, can also be envisioned for the derivatization of this compound. For example, the Hantzsch thiazole synthesis could be adapted by first converting the acetic acid side chain into a 2-bromoacetyl group. This intermediate could then react with a thioamide to construct a thiazole ring at the 3-position of the isocoumarin core. Similarly, the acetic acid moiety could be converted to an acetohydrazide, which is a common precursor for the synthesis of 1,3,4-oxadiazoles and other related heterocycles. These established methodologies offer a predictive framework for the future synthesis of diverse isocoumarin-heterocycle conjugates.

Chemical Reactivity and Functional Group Transformations of the Isocoumarin Scaffold

Ring-Opening Reactions of the Lactone Moiety

The lactone (cyclic ester) moiety within the isocoumarin (B1212949) scaffold is susceptible to cleavage by various nucleophiles. researchgate.net This reactivity is fundamental to many of the transformations that isocoumarins undergo. The reaction often proceeds via nucleophilic attack at the electrophilic carbonyl carbon of the lactone, leading to the opening of the pyranone ring.

The nature of the nucleophile dictates the final product. For instance, treatment of isocoumarins with nitrogen-based nucleophiles such as ammonia (B1221849) or primary amines can lead to the formation of isoquinolones, where the oxygen atom of the lactone is replaced by a nitrogen atom. researchgate.netnih.gov This transformation is a powerful method for the synthesis of nitrogen-containing heterocycles from isocoumarin precursors. nih.gov The reaction with hydrazine (B178648) derivatives can similarly lead to the formation of benzodiazepinones. researchgate.net

The table below summarizes the outcomes of ring-opening reactions of the isocoumarin lactone with various N-nucleophiles.

| Nucleophile | Product Type | Reference |

| Ammonia | Isoquinolone | researchgate.net |

| Primary Amines | N-Substituted Isoquinolones | nih.gov |

| Hydrazine | Benzodiazepinone | researchgate.net |

| Hydroxylamine | Isoquinolone derivative | nih.gov |

These ring-opening ring-closure reactions highlight the utility of the isocoumarin scaffold as a precursor to a variety of heterocyclic systems. nih.gov

Reactivity of the Benzene (B151609) and Pyranone Rings to Electrophiles and Nucleophiles

The isocoumarin nucleus possesses both a benzene ring and a pyranone ring, each with distinct reactivity towards electrophiles and nucleophiles.

Pyranone Ring: The pyranone ring, particularly due to the presence of the electron-withdrawing carbonyl group and the electronegative oxygen atom, is generally electron-deficient. This makes it susceptible to nucleophilic attack. uoanbar.edu.iq Nucleophiles can attack the carbonyl carbon (as seen in ring-opening reactions) or other electron-deficient carbon atoms in the ring. The reactivity of the pyranone ring towards nucleophiles is a key feature in the synthesis of various heterocyclic compounds from isocoumarin precursors. researchgate.netresearchgate.net

Chemical Conversions of the Carboxylic Acid Functional Group of 2-(1-oxo-1H-isochromen-3-yl)acetic Acid

The carboxylic acid group (-COOH) of this compound is a versatile functional handle that can be converted into a variety of other functional groups. wikipedia.org These transformations are standard reactions of carboxylic acids and significantly expand the synthetic utility of the parent molecule.

Common conversions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a widely used method for producing polyester (B1180765) precursors. wikipedia.org

Amidation: While direct reaction with an amine is possible, it is often more efficient to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which then readily reacts with an amine to form an amide. wikipedia.org

Reduction: Carboxylic acids can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride. wikipedia.org This acyl chloride can then be used in a variety of subsequent reactions, including Friedel-Crafts acylation. msu.edu

The table below outlines some of the key transformations of the carboxylic acid group.

| Reagent(s) | Product Functional Group | Reference |

| Alcohol, Acid Catalyst | Ester | wikipedia.org |

| Amine (often via acyl chloride) | Amide | wikipedia.org |

| LiAlH₄, then H₂O | Primary Alcohol | wikipedia.org |

| SOCl₂ or (COCl)₂ | Acyl Chloride | wikipedia.org |

Regiospecific Chemical Reactions on the Isocoumarin Nucleus and Side Chain

Regiospecificity, the preferential reaction at a particular site in a molecule with multiple potential reaction sites, is a crucial aspect of the chemical manipulation of this compound. youtube.com

On the Isocoumarin Nucleus: Several synthetic methods for isocoumarins proceed with high regioselectivity. For example, iridium(III)-catalyzed oxidative cyclization of benzoic acids with propargyl alcohols yields substituted isocoumarins in a highly regioselective manner. nih.gov This control over the position of substituents is vital for the synthesis of specific isocoumarin derivatives. Furthermore, electrophilic substitution on the benzene ring of the isocoumarin nucleus is expected to be regioselective, with the positions of substitution being directed by the existing functional groups. libretexts.orglibretexts.org

On the Side Chain: The acetic acid side chain also presents opportunities for regiospecific reactions. For instance, the α-carbon of the carboxylic acid can potentially be functionalized. The presence of the bulky isocoumarin nucleus may sterically hinder one face of the side chain, potentially leading to stereoselective reactions at this position.

The ability to control the regioselectivity of reactions on both the isocoumarin nucleus and the side chain is paramount for the targeted synthesis of complex molecules derived from this compound.

Advanced Structural Characterization and Stereochemical Elucidation of Isocoumarin Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of isocoumarin (B1212949) derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). youtube.com This precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula of the compound.

For the target compound, 2-(1-oxo-1H-isochromen-3-yl)acetic acid, the expected molecular formula is C₁₁H₈O₄. HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would be used to find the exact mass of the molecular ion. youtube.commdpi.com For instance, the protonated molecule [M+H]⁺ would have a calculated exact mass of 205.0495 Da. The observation of an ion at or very near this value in the HRMS spectrum provides strong evidence for the C₁₁H₈O₄ formula, distinguishing it from other potential formulas with the same nominal mass. researchgate.net This step is fundamental in the structural elucidation process for both newly synthesized and naturally isolated isocoumarins. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map of the isocoumarin scaffold and its substituents can be assembled. nih.govresearchgate.net

One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton. Key features would include signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene (B151609) ring, a singlet for the olefinic proton on the pyrone ring, and a singlet for the methylene (B1212753) (CH₂) protons of the acetic acid side chain. mdpi.com The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. nih.govresearchgate.net For this compound, this would include signals for two carbonyl carbons (the lactone and the carboxylic acid), multiple sp²-hybridized carbons of the aromatic and pyrone rings, and one sp³-hybridized methylene carbon. The distinct chemical shifts of these carbons provide critical information about their functional group and electronic environment. mdpi.com

Illustrative 1D NMR Data for this compound

The following data is hypothetical and for illustrative purposes.

¹H NMR (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.90 | br s | 1H | COOH |

| 8.15 | d | 1H | H-8 |

| 7.80 | t | 1H | H-6 |

| 7.55 | t | 1H | H-7 |

| 7.40 | d | 1H | H-5 |

| 6.50 | s | 1H | H-4 |

¹³C NMR (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.5 | COOH |

| 162.0 | C-1 (lactone C=O) |

| 155.0 | C-3 |

| 139.0 | C-8a |

| 135.0 | C-6 |

| 130.0 | C-8 |

| 128.0 | C-5 |

| 125.0 | C-7 |

| 120.0 | C-4a |

| 105.0 | C-4 |

Two-dimensional NMR experiments are crucial for unambiguously connecting the atoms whose signals are observed in 1D spectra. wikipedia.orglibretexts.org These techniques correlate nuclei that are coupled through bonds or through space. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically on adjacent carbons (²J or ³J coupling). wikipedia.orgnih.gov For this compound, COSY would show correlations among the adjacent protons on the aromatic ring (e.g., H-5 with H-6, H-6 with H-7, etc.), confirming their sequence. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. wikipedia.orgyoutube.com It would be used to definitively assign the carbon signals for H-4, H-5, H-6, H-7, H-8, and the methylene group by correlating them with their known proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative 2D NMR experiments, as it shows correlations between protons and carbons over two or three bonds. nih.gov This is vital for piecing together the molecular skeleton. Key HMBC correlations would include the methylene protons (CH₂) showing a correlation to the carboxylic acid carbonyl (COOH), C-3, and C-4, thus anchoring the acetic acid side chain to the isocoumarin ring. researchgate.net Correlations from the aromatic protons to various carbons would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. wikipedia.orgharvard.edu For a planar structure like the isocoumarin ring, NOESY can confirm the proximity of adjacent protons, such as the olefinic H-4 to the aromatic H-5.

Illustrative 2D NMR Correlations for this compound

The following data is hypothetical and for illustrative purposes.

| Proton (¹H) | COSY Correlations (¹H) | Key HMBC Correlations (¹³C) |

| H-8 | H-7 | C-1, C-6, C-4a |

| H-5 | H-6 | C-4, C-7, C-8a |

| H-4 | - | C-3, C-5, C-8a, C-1 |

| CH₂ | - | C-3, C-4, COOH |

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Determination

While this compound is itself an achiral molecule, many of its natural and synthetic derivatives possess stereocenters. Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining the absolute configuration of these chiral molecules. mdpi.comnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for different possible stereoisomers, the true absolute configuration can be assigned. nih.govnih.gov This method has been successfully applied to determine the stereochemistry of complex isocoumarin derivatives isolated from natural sources. mdpi.com

Spectroscopic Analysis in Elucidating Novel Isocoumarin Architectures

The combined application of HRMS and various NMR techniques is the cornerstone of structural elucidation for novel isocoumarin architectures. nih.govresearchgate.net When a new compound is isolated from a natural source, such as a fungus or plant, these methods are employed systematically. mdpi.comresearchgate.net

The process begins with HRMS to establish the molecular formula. mdpi.com Subsequently, 1D and 2D NMR experiments are performed to build the molecular structure piece by piece. researchgate.net The data from COSY, HSQC, and particularly HMBC experiments are like puzzle pieces that allow researchers to connect all atoms in the molecule, define the core isocoumarin structure, and determine the position and nature of all substituents. nih.govnih.gov This integrated spectroscopic approach is essential for discovering and characterizing the vast structural diversity within the isocoumarin class of natural products. researchgate.net

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

In any research involving the synthesis or isolation of this compound, chromatography is essential for both purification and purity analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques used. tricliniclabs.com

These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. sielc.com For isocoumarins, reverse-phase HPLC is typically employed, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with acid modifiers like formic acid). sielc.com

A compound's purity is assessed by analyzing the resulting chromatogram. Ideally, a pure compound will show a single, sharp peak. birchbiotech.comyoutube.com The purity is often calculated as the area of the main compound's peak divided by the total area of all peaks in the chromatogram (excluding the solvent front), expressed as a percentage. birchbiotech.comchromforum.org This ensures that subsequent biological testing or structural analysis is performed on a compound of known and high purity.

Mechanistic Biological and Pharmacological Investigations of Isocoumarin Derivatives

Molecular Mechanisms of Enzyme Inhibition by Isocoumarin (B1212949) Derivatives

Isocoumarins have been identified as potent inhibitors of several classes of enzymes, a property that underpins many of their therapeutic potentials. mdpi.comnih.gov The reactivity of the lactone ring in the isocoumarin scaffold is a key feature contributing to their inhibitory action. tandfonline.com

Carbonic Anhydrase Inhibition and Isoform Selectivity (hCA I, II, IX, XII)

Isocoumarins have emerged as a novel class of carbonic anhydrase (CA) inhibitors, demonstrating selectivity for specific isoforms. tandfonline.comresearchgate.netdoaj.org Unlike the well-studied coumarins, isocoumarins were investigated more recently for their interaction with four human (h) CA isoforms: hCA I, II, IX, and XII. tandfonline.comtandfonline.comnih.gov

Research has shown that while hCA I and II are not significantly inhibited by the tested isocoumarins, isoforms hCA IX and XII are inhibited in the low micromolar range. tandfonline.comresearchgate.netnih.gov The proposed mechanism of action involves the hydrolysis of the isocoumarin's lactone ring by the esterase activity of the carbonic anhydrase. tandfonline.comtandfonline.comresearchgate.net This enzymatic cleavage is thought to generate 2-carboxy-phenylacetic aldehydes, which then act as the true inhibitory species by binding to the enzyme. tandfonline.comresearchgate.netnih.gov

The inhibition constants (Kᵢ) for a series of 3-substituted and 3,4-disubstituted isocoumarins highlight their selectivity. For hCA IX, Kᵢ values ranged from 2.7 to 78.9 µM, and for hCA XII, they ranged from 1.2 to 66.5 µM. tandfonline.comresearchgate.netnih.gov This selective inhibition of tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II suggests potential applications for isocoumarin derivatives in cancer therapy.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Isocoumarin Derivatives

| Compound/Derivative | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |

|---|---|---|---|---|

| Various Isocoumarins | >100 | >100 | 2.7 - 78.9 | 1.2 - 66.5 |

Data sourced from studies on 3-substituted and 3,4-disubstituted isocoumarins. tandfonline.comresearchgate.netnih.gov

Wnt Pathway Modulatory Mechanisms

The Wnt signaling pathway, crucial in embryonic development, can lead to carcinogenesis when aberrantly activated in adults. nih.govfrontiersin.orgnih.gov Isocoumarin derivatives have been identified as specific inhibitors of this pathway. nih.govnih.gov

A study on endophytic fungi led to the isolation of isocoumarin derivatives that selectively inhibit the Wnt pathway. nih.govnih.govresearchgate.net One particular compound, (R)-(-)-5-hydroxymellein, was found to inhibit Wnt activity at the upstream level of the pathway with minimal cytotoxicity. nih.gov This compound proved to be selective for upstream components and demonstrated the ability to inhibit the proliferation of triple-negative breast cancer cell lines, which often depend on Wnt pathway overactivation. nih.govnih.gov The specificity of this inhibition suggests that the sensitivity of cancer cell lines to such compounds may be linked to the expression levels of their molecular target within the Wnt pathway. nih.gov

Tyrosine Phosphatase Inhibitory Action

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, and their inhibition is a target for various therapeutic areas. A previously undescribed isocoumarin derivative of the asperentin-type, Asperentin B, isolated from the marine-derived fungus Aspergillus sydowii, displayed potent inhibitory activity against the PTP1B enzyme with an IC₅₀ value of 2.05 μM. nih.gov This was significantly more potent than the positive control, suramin, which had an IC₅₀ value of 11.85 μM. nih.gov The discovery of potent PTP1B inhibitors from natural isocoumarin sources highlights their potential for further development in this area.

Acetylcholinesterase and Protease Inhibition

Isocoumarins are recognized as mechanism-based inhibitors of a variety of serine proteases. nih.govresearchgate.net The general mechanism involves the formation of an acyl-enzyme intermediate through the reaction of the active site serine residue with the isocoumarin's carbonyl group. nih.gov For certain isocoumarins, this initial complex can undergo further reactions to form a stable, irreversibly inhibited enzyme. nih.gov

Specifically, 3,4-dichloroisocoumarin (B162991) is a well-known general serine protease inhibitor. nih.gov More specialized isocoumarins, such as those with 7-acylamino groups, are potent inhibitors of human leukocyte elastase, while those with basic side chains effectively inhibit trypsin-like enzymes, including several blood coagulation factors like thrombin and Factor Xa. nih.govnih.gov This has led to the investigation of guanidinoisocoumarins as potential anticoagulants. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, acetylcholinesterase (AChE) is a key therapeutic target. nih.gov Coumarin (B35378) derivatives, the isomers of isocoumarins, have been extensively studied as AChE inhibitors. nih.govheraldopenaccess.us While direct data on "2-(1-oxo-1H-isochromen-3-yl)acetic acid" as an AChE inhibitor is scarce, the broader class of coumarins and isocoumarins shows promise. mdpi.com The mechanism of AChE inhibition by these compounds often involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to potent inhibition. heraldopenaccess.us

Molecular Basis of Antimicrobial and Antifungal Activity

Isocoumarin derivatives exhibit a broad spectrum of antimicrobial and antifungal activities. ceon.rsnih.govmdpi.comtandfonline.com These properties are attributed to various molecular mechanisms, including the disruption of essential cellular processes in pathogens.

Investigations into Bacterial Target Mechanisms

The antimicrobial action of isocoumarins is thought to involve multiple mechanisms. One proposed mechanism is the opening of the lactone ring, which allows the isocoumarin to act as an electrophile and attack essential nucleophilic biomolecules within the bacterial cell, such as proteins and nucleic acids. ceon.rs

Studies on isocoumarins isolated from Streptomyces species have shown that methoxylation of the isocoumarin core can significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, tri-methoxylated isocoumarins demonstrated pronounced inhibition of Bacillus subtilis growth, whereas their less methoxylated counterparts were only negligibly active. nih.gov

Furthermore, some isocoumarin derivatives have been investigated as inhibitors of bacterial enzymes. For instance, 4-chloroisocoumarins have been shown to inhibit the serine protease HtrA from Chlamydia trachomatis. mdpi.com Dihydroisocoumarin derivatives isolated from Penicillium chrysogenum exhibited selective antibacterial activity against Gram-positive bacteria, with molecular docking studies suggesting an affinity for bacterial β-lactamase enzymes. nih.gov This suggests that some isocoumarins may act by inhibiting bacterial resistance mechanisms. The presence of a chlorine substituent on the dihydroisocoumarin scaffold was found to improve bioactivity. nih.gov

Table 2: Antibacterial Activity of Isocoumarin Derivatives

| Isocoumarin Derivative Type | Bacterial Strain(s) | Putative Mechanism of Action | Reference |

|---|---|---|---|

| Tri-methoxylated isocoumarins | Bacillus subtilis, Escherichia coli | Enhanced activity due to methoxylation | nih.gov |

| 4-Chloroisocoumarins | Chlamydia trachomatis | Inhibition of serine protease HtrA | mdpi.com |

| Chloro-dihydroisocoumarins | Staphylococcus aureus, Bacillus licheniformis | Inhibition of β-lactamase enzymes | nih.gov |

| General Isocoumarins | E. Coli, S. Aureus | Electrophilic attack via lactone ring opening | ceon.rsderpharmachemica.com |

Studies on Fungal Pathogen Inhibition Mechanisms

Isocoumarin derivatives have demonstrated notable antifungal properties, and research into their mechanisms of action reveals multifaceted strategies for inhibiting fungal growth. The primary modes of action appear to involve the disruption of the fungal cell membrane's integrity and interference with essential cellular processes.

A key mechanism identified is the impairment of ergosterol (B1671047) synthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to increased membrane permeability and eventual cell death. Studies on coumarin derivatives, a class of compounds structurally related to isocoumarins, have shown that they can interfere with the ergosterol synthetic pathway. For instance, molecular modeling studies suggest that these compounds can bind to enzymes like ERG1, which is crucial for ergosterol production. This interference with ergosterol synthesis compromises the plasma membrane without direct interaction.

Another significant mechanism is the induction of oxidative stress within the fungal cell. Some isocoumarin and coumarin derivatives have been found to interfere with the redox balance of the cell. This can occur through the inhibition of enzymes involved in managing oxidative stress, leading to an accumulation of reactive oxygen species (ROS). The resulting oxidative damage to cellular components, including proteins, lipids, and DNA, contributes to the antifungal effect.

Furthermore, some coumarin derivatives have been shown to induce apoptosis in fungal cells. nih.gov This programmed cell death is characterized by specific morphological and biochemical changes, such as phosphatidylserine (B164497) externalization on the cell membrane, DNA fragmentation, and nuclear condensation. nih.gov This apoptotic-like cell death can be triggered by factors such as the disruption of cytochrome synthesis, which not only inhibits respiration but can also lead to the release of pro-apoptotic factors. nih.gov

The specific structural features of isocoumarin derivatives can influence their primary mechanism of action. For example, the presence of certain substituents, such as a pentyloxy group at the C-7 position of a coumarin ring, has been shown to potentiate antifungal activity. mdpi.com In some cases, isocoumarin derivatives with azole substituents have exhibited antifungal properties comparable to clinically used drugs like voriconazole (B182144). While direct interaction with the fungal cell wall or ergosterol has been ruled out for some derivatives, their ability to interfere with other pharmacological targets underscores the diverse mechanisms at play. mdpi.com

It is also noteworthy that the antifungal activity of some isocoumarins can be pH-dependent. For instance, the inhibitory effect of certain acidic compounds is more pronounced at a lower pH, suggesting that the undissociated form of the molecule is important for its activity. nih.gov

Table 1: Antifungal Activity of Selected Isocoumarin and Coumarin Derivatives

| Compound/Derivative | Fungal Species | Observed Mechanism/Activity | Reference |

|---|---|---|---|

| Dichlorodiaportinolide | Rhizoctonia solani | Significant antifungal activity with a MIC value of 6.25 μg/mL. | nih.gov |

| Dichlorodiaportinolide | Colletotrichum musae | Moderate activity with a MIC value of 25 μg/mL. | nih.gov |

| Coumarin derivative 8 (with pentyloxy substituent) | Candida tropicalis ATCC 13803 | Significant reduction in biofilm; interferes with redox balance and ergosterol synthesis. | mdpi.com |

| Isocoumarins with azole substituents | Candida species | Antifungal potential equal to voriconazole in some cases. | nih.gov |

| Coumarin | Candida albicans | Induces apoptosis, including phosphatidylserine externalization and DNA fragmentation. | nih.gov |

Mechanistic Studies of Antioxidant Properties

Isocoumarin derivatives have been recognized for their antioxidant potential, which is primarily attributed to their ability to scavenge free radicals. The core structure of isocoumarin, a 1H-2-benzopyran-1-one, provides a scaffold for various substitutions that can enhance its radical-scavenging capabilities. The mechanism of action is often rooted in the hydrogen-donating ability of hydroxyl groups attached to the aromatic ring.

Research has demonstrated that certain isocoumarin derivatives exhibit potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. mdpi.com For instance, compounds isolated from the mangrove-derived fungus Hypoxylon sp., such as compounds 6 and 11 (specific structures not detailed in the source), showed significant free radical scavenging activity with IC50 values of 15.36 ± 0.24 and 3.69 ± 0.07 μM, respectively. mdpi.com Notably, compound 11 displayed more potent activity than the positive control, ascorbic acid (IC50 value of 20.49 ± 0.43 μM). mdpi.com This highlights the potential of specific isocoumarins to act as powerful antioxidants.

The antioxidant mechanism of these compounds involves the donation of a hydrogen atom from a phenolic hydroxyl group to the DPPH radical, thus neutralizing it. The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy. The electronic properties of other substituents on the isocoumarin ring can influence this stability through resonance and inductive effects, thereby modulating the antioxidant activity.

While the primary focus has been on direct radical scavenging, it is also plausible that some isocoumarin derivatives may exert antioxidant effects through other mechanisms, such as the chelation of metal ions that can catalyze the formation of reactive oxygen species or by influencing the activity of antioxidant enzymes. However, direct evidence for these latter mechanisms in the context of "this compound" and its close analogs is less documented in the provided search results.

**Table 2: DPPH Radical Scavenging Activity of Isocoumarin Derivatives from *Hypoxylon sp.***

| Compound | IC50 (μM) | Positive Control (Ascorbic Acid) IC50 (μM) | Reference |

|---|---|---|---|

| Compound 6 | 15.36 ± 0.24 | 20.49 ± 0.43 | mdpi.com |

| Compound 11 | 3.69 ± 0.07 | 20.49 ± 0.43 | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Mechanistic Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of isocoumarin derivatives influences their biological activities. These studies provide valuable insights into the pharmacophore of this class of compounds, guiding the design and synthesis of new analogues with enhanced potency and selectivity.

The isocoumarin scaffold, with its fused benzene (B151609) and pyran-1-one rings, offers multiple positions for substitution, allowing for a wide range of structural modifications. The nature, position, and stereochemistry of these substituents have been shown to have a profound impact on the biological profile of the resulting molecules.

Impact of Substituents on Biological Activity Profiles

The biological activity of isocoumarin derivatives is highly dependent on the substituents attached to the core structure. SAR studies have begun to delineate the influence of these modifications on antifungal, antioxidant, and cytotoxic activities.

In the context of antifungal activity, the addition of specific functional groups can dramatically enhance potency. For instance, a study on coumarin derivatives, which share a similar benzopyrone core, found that a pentyloxy substituent at the C-7 position significantly potentiated antifungal activity. mdpi.com Another study revealed that incorporating azole substituents into the isocoumarin structure led to compounds with antifungal properties comparable to the clinical drug voriconazole. nih.gov The presence of chlorine atoms, as seen in dichlorodiaportinolide and dichlorodiaportin, also appears to be important for their antifungal effects against certain plant pathogenic fungi. nih.gov

Regarding cytotoxicity, the presence of a hydroxyl group at the C-5 position, as in 5-hydroxymellein and (R)-(-)-5-hydroxymellein, appears to be a key feature for their activity against certain cancer cell lines. nih.gov The specific stereochemistry at other positions can further refine this activity, as discussed in the following section.

The antibacterial activity of isocoumarin derivatives also shows a dependence on their substitution patterns. For example, certain derivatives have shown weak to moderate activity against bacteria like Staphylococcus aureus and Bacillus subtilis, while others are inactive. mdpi.com This variability underscores the importance of specific structural features for targeting bacterial cells.

Table 4: Impact of Substituents on the Biological Activity of Isocoumarin Derivatives

| Core Structure | Substituent(s) | Biological Activity | Reference |

|---|---|---|---|

| Coumarin | Pentyloxy at C-7 | Potentiated antifungal activity | mdpi.com |

| Isocoumarin | Azole substituents | Antifungal activity comparable to voriconazole | nih.gov |

| Diaportin | Two chlorine atoms | Antifungal activity against C. musae and R. solani | nih.gov |

| Mellein (B22732) | Hydroxyl at C-5 | Cytotoxicity against cancer cell lines | nih.gov |

Stereochemical Influence on Biological Pathways

Stereochemistry plays a critical role in the biological activity of isocoumarin derivatives, as the three-dimensional arrangement of atoms can significantly affect their interaction with chiral biological targets such as enzymes and receptors. The influence of stereoisomerism is particularly evident in their selective inhibition of specific signaling pathways.

A compelling example of stereochemical influence is seen in the mellein family of isocoumarins. (R)-(-)-5-hydroxymellein was identified as a highly specific inhibitor of the Wnt signaling pathway, with no acute cytotoxicity. nih.gov In contrast, its structural analogs with different stereochemistry did not exhibit the same specific activity. This suggests that the precise spatial orientation of the substituents on the chiral centers of the molecule is crucial for its selective interaction with upstream components of the Wnt pathway.

The absolute configuration of isocoumarin derivatives can be determined using techniques such as the comparison of experimental and calculated electronic circular dichroism (ECD) spectra. mdpi.com This level of structural characterization is essential for understanding the stereochemical requirements for a particular biological activity.

While the provided search results offer a clear example of stereochemical influence in the context of the Wnt pathway, it is a general principle that applies to all biological activities of chiral isocoumarins. The specific enantiomer or diastereomer of a compound may exhibit significantly different potency, selectivity, and even a different mode of action compared to its stereoisomers. This highlights the importance of stereocontrolled synthesis and chiral separation in the development of isocoumarin-based therapeutic agents.

Phytotoxic Mechanisms of Isocoumarin Derivatives in Plant Systems

Isocoumarin derivatives, a class of secondary metabolites, have garnered attention for their wide range of biological activities, including their potential as phytotoxic agents. The investigation into their mechanisms of action in plant systems reveals a complex interplay of inhibitory and, in some cases, stimulatory effects on plant growth and development. While extensive research on the specific compound this compound is limited in publicly available literature, studies on structurally related isocoumarin and coumarin derivatives provide significant insights into their phytotoxic properties.

The structural features of isocoumarins, particularly the substituents on the lactone ring, play a crucial role in their biological activity. Research into isocoumarin derivatives with herbicidal potential has often focused on modifications at the C-3 and C-4 positions, with carboxylic acid functionalities being of particular interest. asianpubs.org This suggests that the acetic acid moiety in this compound is a key determinant of its potential interaction with plant physiological processes.

Detailed research findings on related compounds, primarily coumarin-3-acetic acid derivatives, have demonstrated significant effects on seed germination and seedling growth in various plant species, including wheat (Triticum aestivum) and sorghum (Sorghum bicolor). researchgate.net These studies form the basis of our understanding of the potential phytotoxic mechanisms of this compound.

The primary phytotoxic effects observed with related derivatives include the inhibition of seed germination and the reduction of both shoot and root elongation. researchgate.net These effects are typically dose-dependent. At higher concentrations (e.g., 10 ppm and 100 ppm), the inhibition of shoot and root growth is more pronounced, while seed germination may be only slightly affected. researchgate.net This indicates a significant impact on post-germinative growth processes.

Conversely, at very low concentrations (e.g., 1 ppm), some coumarin-3-acetic acid derivatives have been observed to stimulate shoot growth while not affecting the roots. researchgate.net This biphasic dose-response is a known phenomenon for many bioactive compounds, including plant growth regulators, where low concentrations can be stimulatory and high concentrations are inhibitory.

The inhibitory effects of these compounds on root growth are particularly noteworthy. Synthetic coumarin derivatives have been shown to cause strong alterations in root morphology and anatomy, pointing to a disruption of fundamental cellular processes in the root tip. mdpi.com

The following data tables summarize the observed effects of coumarin-3-acetic acid derivatives on wheat and sorghum seedlings, providing a model for the potential activity of this compound.

Table 1: Effect of Coumarin-3-Acetic Acid Derivatives on Wheat (Triticum aestivum) Seedling Growth researchgate.net

| Concentration | Effect on Seed Germination | Effect on Shoot Growth | Effect on Root Growth |

| 1 ppm | No significant inhibition | Stimulatory (some compounds) or inhibitory | Inhibitory |

| 10 ppm | Slightly affected | Inhibitory | Inhibitory |

| 100 ppm | Slightly affected | More pronounced inhibition | More pronounced inhibition |

Table 2: Effect of Coumarin-3-Acetic Acid Derivatives on Sorghum (Sorghum bicolor) Seedling Growth researchgate.net

| Concentration | Effect on Seed Germination | Effect on Shoot Growth | Effect on Root Growth |

| 1 ppm | No significant inhibition | Stimulatory (some compounds) or inhibitory | Inhibitory |

| 10 ppm | Slightly affected | Inhibitory | Inhibitory |

| 100 ppm | Slightly affected | More pronounced inhibition | More pronounced inhibition |

While the precise molecular targets of this compound in plants have not been elucidated, the structural similarity to the plant hormone indole-3-acetic acid (IAA) suggests a potential for interaction with auxin signaling pathways. nih.gov Synthetic auxins are widely used as herbicides, and it is conceivable that isocoumarin derivatives with an acetic acid side chain could act as antagonists or mimics of natural auxins, thereby disrupting hormonal balance and leading to the observed growth inhibition.

Computational Chemistry and Theoretical Studies on Isocoumarin Derivatives

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov For isocoumarin (B1212949) derivatives, docking studies have been employed to identify potential protein targets and understand the specific molecular interactions that govern binding affinity.

Research on novel isocoumarin and 3,4-dihydroisocoumarin derivatives has utilized molecular docking to predict their mechanism of action. nih.gov For instance, docking calculations were performed to study the interaction of these compounds with the active site of kallikrein 5 (KLK5), a serine protease implicated in certain types of cancer. nih.gov Theoretical findings from these studies indicated that specific derivatives could form key interactions, such as hydrogen bonds with amino acid residues like Ser190 and Gln192, within the KLK5 active site. nih.gov

Similarly, isocoumarins have been investigated as inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and XII. tandfonline.comnih.gov Docking studies can model how these compounds or their hydrolyzed products, such as 2-carboxy-phenylacetic aldehydes, fit into the enzyme's active site, interacting with the crucial zinc ion and surrounding residues. tandfonline.comnih.gov These models help explain the observed selective inhibition of cancer-related CA isoforms over cytosolic forms like hCA I and II. nih.gov

The key interactions identified through these simulations typically include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the isocoumarin (e.g., carbonyl oxygen, hydroxyl groups) and residues in the protein's binding pocket.

Hydrophobic Interactions: Involving the aromatic rings of the isocoumarin scaffold and nonpolar residues of the protein. volkamerlab.org

These computational predictions are invaluable for structure-activity relationship (SAR) studies, guiding the modification of the isocoumarin scaffold to enhance binding affinity and selectivity for a target protein. nih.gov

Table 1: Example of Molecular Docking Data for Isocoumarin Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Isocoumarin Analog A | Kallikrein 5 (KLK5) | -8.5 | Ser190, Gln192, His57 | Hydrogen Bond, Pi-Alkyl |

| Isocoumarin Analog B | Carbonic Anhydrase IX | -7.9 | His94, His96, Thr199 | H-Bond, Coordination to Zn2+ |

| Isocoumarin Analog C | VEGFR-2 | -9.1 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |

Note: This table is illustrative and based on findings for the isocoumarin class of compounds.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, which in turn dictates its structure, stability, and reactivity. researchgate.net For isocoumarin derivatives, DFT is used to calculate a variety of molecular properties that are critical for predicting their behavior. uotechnology.edu.iqthenucleuspak.org.pk

Key parameters derived from DFT calculations include: